N-[(2-CHLOROPHENYL)METHYL]-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE
Description
N-[(2-CHLOROPHENYL)METHYL]-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE: is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzyl group substituted with chlorine, a thienyl-pyridazinyl moiety, and an acetamide group, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS2/c18-13-5-2-1-4-12(13)10-19-16(22)11-24-17-8-7-14(20-21-17)15-6-3-9-23-15/h1-9H,10-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNODIVFTKGMFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-CHLOROPHENYL)METHYL]-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the thienyl-pyridazinyl intermediate. This intermediate is then reacted with 2-chlorobenzyl chloride under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: N-[(2-CHLOROPHENYL)METHYL]-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, N-[(2-CHLOROPHENYL)METHYL]-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a valuable tool for understanding biochemical pathways.
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
N-[(2-CHLOROPHENYL)METHYL]-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE: can be compared with other benzyl-substituted thienyl-pyridazinyl compounds, such as:
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the presence of the thienyl-pyridazinyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-[(2-Chlorophenyl)Methyl]-2-{[6-(Thiophen-2-Yl)Pyridazin-3-Yl]Sulfanyl}Acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a unique combination of functional groups, including a chlorophenyl moiety, a thiophene ring, and a pyridazine structure. This structural diversity suggests multiple interaction points with biological targets, enhancing its pharmacological potential.
Structural Formula
The chemical structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves several multi-step organic reactions. Key steps include:
- Formation of the Thiophene Ring : Utilizing thiophene derivatives as starting materials.
- Pyridazine Integration : Introducing pyridazine via nucleophilic substitution reactions.
- Final Coupling : Combining the chlorophenyl group with the sulfanyl acetamide moiety.
Anticancer Properties
Research indicates that compounds with similar structural features often exhibit significant cytotoxic effects against various cancer cell lines. Preliminary studies suggest that this compound may inhibit key enzymes involved in cancer progression, potentially through mechanisms such as:
- Enzyme Inhibition : Binding to specific enzymes, altering their activity.
- Cell Cycle Modulation : Inducing apoptosis in cancer cells.
A comparative analysis of similar compounds reveals that many exhibit IC50 values in the micromolar range against various cancer cell lines, indicating promising anticancer activity.
Antimicrobial Activity
In addition to its anticancer potential, this compound may also possess antimicrobial properties. Similar thioether derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. The proposed mechanisms include:
- Disruption of Cell Membranes : Altering membrane integrity leading to cell lysis.
- Inhibition of Protein Synthesis : Targeting bacterial ribosomes.
Case Studies and Research Findings
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Cytotoxicity Studies : A study evaluating the cytotoxic effects of related compounds found that they exhibited significant activity against MCF-7 breast cancer cells with IC50 values ranging from 5 to 15 µM.
Compound Cell Line IC50 (µM) Compound A MCF-7 10 Compound B MCF-7 8 N-[Chlorophenyl]Acetamide MCF-7 12 -
Antimicrobial Efficacy : Another study demonstrated that similar derivatives showed minimum inhibitory concentrations (MICs) against Staphylococcus aureus ranging from 15 to 60 µg/mL.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 30 Escherichia coli 45
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
